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Compound of Interest

Compound Name: PF-7006

Cat. No.: B15609006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and

pharmacological properties of PF-4708671, a potent and selective inhibitor of the p70

ribosomal S6 kinase 1 (S6K1). All quantitative data is presented in structured tables for ease of

comparison, and detailed methodologies for key experimental procedures are provided.

Mandatory visualizations, including signaling pathways and experimental workflows, are

rendered using Graphviz (DOT language) to facilitate a clear understanding of the compound's

mechanism of action and its experimental evaluation.

Core Chemical Properties
PF-4708671, with the IUPAC name 2-{[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}-5-

(trifluoromethyl)-1H-benzimidazole, is a cell-permeable small molecule inhibitor.[1] Its

fundamental chemical and physical properties are summarized in the table below.
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Property Value

Molecular Formula C₁₉H₂₁F₃N₆[2]

Molecular Weight 390.41 g/mol [2]

CAS Number 1255517-76-0[2][3]

Appearance White to off-white solid

SMILES String
CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=CC

(C(F)(F)F)=CC=C4N3[H][3]

Table 1: General Chemical Properties of PF-4708671

Solubility and Storage
Proper handling and storage of PF-4708671 are crucial for maintaining its stability and activity.

The compound exhibits good solubility in several organic solvents but is sparingly soluble in

aqueous solutions.

Solvent Solubility

DMSO ≥37.8 mg/mL (>10 mM)[4]

Ethanol ≥17.13 mg/mL[4]

DMF 10 mg/ml[3]

DMF:PBS (pH 7.2) (1:1) 0.5 mg/ml[3]

Water Insoluble[4]

Table 2: Solubility of PF-4708671

For optimal stability, PF-4708671 should be stored as a solid at -20°C, where it is stable for at

least four years.[3] Stock solutions in DMSO can be stored at -20°C for up to six months. To

prepare aqueous working solutions, it is recommended to first dissolve the compound in an

organic solvent like DMSO and then dilute with the aqueous buffer.
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Mechanism of Action and Selectivity
PF-4708671 is a highly selective and potent ATP-competitive inhibitor of S6K1, a key

downstream effector of the mTOR signaling pathway.[5][6] It prevents the S6K1-mediated

phosphorylation of downstream substrates, most notably the ribosomal protein S6 (S6).[5]

Potency and Selectivity Profile
The inhibitory activity of PF-4708671 has been quantified against S6K1 and a panel of other

related kinases, demonstrating its high selectivity.

Kinase Kᵢ (nM) IC₅₀ (nM)

S6K1 20[4][5] 160[4][5]

S6K2 - 65,000[7]

MSK1 - 950

RSK1 - 4,700[7]

RSK2 - 9,200[7]

Table 3: In Vitro Potency and Selectivity of PF-4708671

As shown in Table 3, PF-4708671 is significantly more potent against S6K1 compared to the

closely related S6K2 and other kinases in the AGC family, making it a valuable tool for

dissecting S6K1-specific signaling events.

Signaling Pathway
PF-4708671 exerts its effects by directly targeting S6K1 within the well-characterized

PI3K/Akt/mTOR signaling cascade. The following diagram illustrates the position of S6K1 in

this pathway and the point of inhibition by PF-4708671.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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